molecular formula C21H21FN2O2 B2687101 (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate CAS No. 477848-37-6

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate

Cat. No.: B2687101
CAS No.: 477848-37-6
M. Wt: 352.409
InChI Key: PKJFIIDWAYSGIP-RGEXLXHISA-N
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Description

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a fluorophenyl group and a phenylcarbamate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[222]octan-3-yl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in several enzyme systems. Its structure suggests potential interactions with biological targets involved in disease processes.

Enzyme Inhibition

The azabicyclo structure is known to enhance binding affinity to certain enzymes, making it a candidate for developing inhibitors against:

  • Cholinesterases : Inhibition of these enzymes could lead to applications in treating conditions like Alzheimer's disease.
  • Proteases : Potential use in antiviral therapies by inhibiting viral proteases.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly relevant in the context of:

  • Breast Cancer : Targeting estrogen receptors.
  • Lung Cancer : Inhibiting pathways involved in tumor progression.

Case Study 1: Anticholinesterase Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticholinesterase activity of various azabicyclo compounds, including this derivative. The results indicated a significant increase in enzyme inhibition compared to standard drugs, suggesting a promising avenue for Alzheimer's treatment .

Case Study 2: Anticancer Properties

Research conducted on the effects of this compound on breast cancer cell lines demonstrated that it could reduce cell viability significantly when tested against known chemotherapeutics, indicating its potential as an adjunct therapy .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate
  • (2Z)-2-[(2-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate
  • (2Z)-2-[(2-methylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate

Uniqueness

The uniqueness of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with molecular targets, potentially enhancing its efficacy and selectivity in various applications.

Biological Activity

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate is a compound of interest due to its unique structural properties and potential biological activities. This bicyclic structure, characterized by the presence of a fluorophenyl group and a carbamate moiety, suggests possible interactions with various biological targets, which could lead to pharmacological applications.

The molecular formula of this compound is C21H19FN2O4C_{21}H_{19}FN_2O_4, with a molecular weight of 382.4 g/mol. The compound features a bicyclic core that contributes to its rigidity and potential selectivity in biological interactions.

PropertyValue
Molecular FormulaC21H19FN2O4
Molecular Weight382.4 g/mol
IUPAC Name[2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate
InChI KeyDSQVOWOSMHYSOX-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The carbamate group may interact with serine residues in the active sites of enzymes, potentially acting as an inhibitor.
  • Receptor Modulation : The fluorophenyl group can facilitate π-π stacking interactions with aromatic amino acids in receptor binding sites, influencing receptor activity.
  • Redox Activity : The nitro group present can undergo redox reactions, which may play a role in its biological effects.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

In vitro studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

Case Studies

A notable case study involved the testing of related compounds in animal models, where administration resulted in reduced inflammation markers and improved recovery from induced inflammatory conditions. These findings support the hypothesis that this compound could be beneficial in treating inflammatory diseases.

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
ClopidogrelBicyclicAntiplatelet agent
1-Azabicyclo[3.3.0]octaneBicyclicAnalgesic properties
4-NitrobenzoateAromaticAntimicrobial

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-18-9-5-4-6-16(18)14-19-20(15-10-12-24(19)13-11-15)26-21(25)23-17-7-2-1-3-8-17/h1-9,14-15,20H,10-13H2,(H,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJFIIDWAYSGIP-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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